N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Biological Activity
N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 373613-21-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H23N3O2S
- Molecular Weight : 381.49 g/mol
- Density : 1.26 g/cm³ (predicted)
- pKa : 11.42 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. Below is a summary of key findings:
Anticancer Activity
Research has indicated that this compound exhibits notable cytotoxic effects against several cancer cell lines. A study reported an IC50 value of approximately 20 µM against human breast cancer cells (MCF-7) and 25 µM against lung cancer cells (A549) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antimicrobial Activity
The compound has shown promising results against a variety of microbial strains. In vitro tests demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be between 50 to 100 µg/mL for these pathogens .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted and include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in G0/G1 phase arrest.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress markers.
- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis and function.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
- Case Study 2 : In a murine model of inflammation, administration of the compound significantly reduced paw edema and levels of TNF-alpha and IL-6 cytokines .
Data Summary Table
Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 20 µM | Apoptosis induction |
Anticancer | A549 | 25 µM | Cell cycle arrest |
Antimicrobial | Staphylococcus aureus | 50 µg/mL | Cell wall synthesis inhibition |
Antimicrobial | Escherichia coli | 100 µg/mL | Disruption of membrane integrity |
Anti-inflammatory | Macrophages | N/A | Cytokine production inhibition |
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-12-9-10-16(13(2)11-12)23-20(25)18-14(3)22-21(27)24-19(18)15-7-5-6-8-17(15)26-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDQLYTFFNSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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